molecular formula C6H6ClF2NO B112312 4-Amino-2,6-difluorophenol Hydrochloride CAS No. 220353-22-0

4-Amino-2,6-difluorophenol Hydrochloride

Cat. No. B112312
M. Wt: 181.57 g/mol
InChI Key: FSPHUCZMDAKFRL-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorophenol hydrochloride is a chemical compound with the CAS Number: 220353-22-0 . It has a molecular weight of 181.57 and its IUPAC name is 4-amino-2,6-difluorophenol hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Amino-2,6-difluorophenol hydrochloride is 1S/C6H5F2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Amino-2,6-difluorophenol hydrochloride is a solid at room temperature . It has a molecular weight of 181.57 .

Scientific Research Applications

1. Novel Fluorescence Probes Development

4-Amino-2,6-difluorophenol Hydrochloride derivatives have been explored for the development of novel fluorescence probes. These probes can reliably detect and distinguish specific reactive oxygen species (hROS), such as hydroxyl radicals (⋅OH) and hypochlorite (−OCl), but not other ROS. This distinct selectivity makes these probes valuable for studying the roles of hROS and −OCl in various biological and chemical applications (Setsukinai et al., 2003).

2. Advanced Material Synthesis

The compound is used in the oxidative polymerization of 2,6-difluorophenol, leading to the synthesis of crystalline poly(2,6-difluoro-1,4-phenylene oxide). This polymer exhibits unique properties such as partial solubility in certain solvents and insolubility in others, indicating its potential for specialized applications in material science (Ikeda et al., 2000).

3. Medicinal Chemistry and Probe Development

4-Amino-2,6-difluorophenol Hydrochloride derivatives have also been incorporated into model peptides for sensitive detection by 19F NMR. This indicates the potential of these compounds in the development of probes for medicinal chemistry, aiding in the study of biological molecules and systems (Tressler & Zondlo, 2014).

4. Spectroscopic and Structural Characterization

The compound has been involved in the spectroscopic and structural characterization of cathinone derivatives. This helps in the identification and purity assessment of these substances, which is crucial in forensic toxicology (Kuś et al., 2016).

5. Chemical Synthesis and Mechanism Studies

Studies have focused on the synthesis and mechanisms involving 4-Amino-2,6-difluorophenol Hydrochloride derivatives. These include the transformation of by-products to high-purity and high-yield target compounds, demonstrating the compound's significance in chemical synthesis and reaction mechanism exploration (Zhi-yuan, 2010).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust and using personal protective equipment .

properties

IUPAC Name

4-amino-2,6-difluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHUCZMDAKFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628962
Record name 4-Amino-2,6-difluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-difluorophenol Hydrochloride

CAS RN

220353-22-0
Record name Phenol, 4-amino-2,6-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220353-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,6-difluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-difluorophenol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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